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molecular formula C9H15NO3 B8700050 2-(Tetrahydro-2h-pyran-2-yloxy)cyclopropanecarboxamide

2-(Tetrahydro-2h-pyran-2-yloxy)cyclopropanecarboxamide

Cat. No. B8700050
M. Wt: 185.22 g/mol
InChI Key: KXOFTZDIHUVGTF-UHFFFAOYSA-N
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Patent
US06943184B2

Procedure details

In an autoclave, a solution of 0.25 mol of the compound obtained in Step 2, 2 g of sodium cyanide, 300 ml of a 2N solution of ammonia in methanol and 80 ml of liquid ammonia is heated at 65° C. for 5 days and is then concentrated to dryness. The residue is taken up in a mixture of dichloromethane/saturated potassium carbonate solution, filtered over Celite and then treated in conventional manner. After evaporating under reduced pressure, the residue is triturated in petroleum ether, filtered, rinsed and dried, allowing the expected product to be isolated.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:10][CH:9]1[C:11]([O:13]CC)=O.[C-]#[N:17].[Na+].N>CO>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:10][CH:9]1[C:11]([NH2:17])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
O1C(CCCC1)OC1C(C1)C(=O)OCC
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
80 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of dichloromethane/saturated potassium carbonate solution
FILTRATION
Type
FILTRATION
Details
filtered over Celite
ADDITION
Type
ADDITION
Details
treated in conventional manner
CUSTOM
Type
CUSTOM
Details
After evaporating under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is triturated in petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
O1C(CCCC1)OC1C(C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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